N-Methyl-2-(piperazin-1-yl)ethanamine
CAS No.:
Cat. No.: VC14419636
Molecular Formula: C7H17N3
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H17N3 |
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Molecular Weight | 143.23 g/mol |
IUPAC Name | N-methyl-2-piperazin-1-ylethanamine |
Standard InChI | InChI=1S/C7H17N3/c1-8-2-5-10-6-3-9-4-7-10/h8-9H,2-7H2,1H3 |
Standard InChI Key | HDSZRJMNBCRATE-UHFFFAOYSA-N |
Canonical SMILES | CNCCN1CCNCC1 |
Introduction
Chemical Structure and Physicochemical Properties
N-Methyl-2-(piperazin-1-yl)ethanamine (IUPAC name: N-methyl-2-(piperazin-1-yl)ethanamine) consists of a six-membered piperazine ring connected to an ethylamine chain, with a methyl group attached to the terminal nitrogen atom. The molecular formula is C<sub>7</sub>H<sub>17</sub>N<sub>3</sub>, yielding a molecular weight of 157.26 g/mol. Key structural features include:
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A piperazine core with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and protonation at physiological pH.
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An ethylamine side chain with a methyl substitution on the amine group, enhancing lipophilicity and altering receptor-binding kinetics compared to non-methylated analogs .
Comparative Structural Analysis
Piperazine derivatives exhibit varied biological activities depending on substituents. The table below contrasts N-Methyl-2-(piperazin-1-yl)ethanamine with related compounds:
The methyl group in N-Methyl-2-(piperazin-1-yl)ethanamine likely increases its blood-brain barrier permeability, a trait critical for psychoactive compounds . Computational models suggest a logP value of 1.2–1.5, indicating moderate lipophilicity .
Synthesis and Characterization
Analytical Characterization
Hypothetical characterization data, inferred from related compounds, would include:
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FTIR: Peaks at ~3300 cm<sup>-1</sup> (N-H stretch), ~2800 cm<sup>-1</sup> (C-H of methyl), and ~1600 cm<sup>-1</sup> (C-N vibration) .
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<sup>1</sup>H NMR: Signals at δ 2.3–2.8 ppm (piperazine CH<sub>2</sub>), δ 2.2 ppm (N-CH<sub>3</sub>), and δ 1.5–1.7 ppm (ethylamine CH<sub>2</sub>) .
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Mass Spectrometry: Molecular ion peak at m/z 157.26 with fragmentation patterns indicative of piperazine ring cleavage .
Biological Activity and Mechanism of Action
Piperazine derivatives are renowned for their interactions with neurotransmitter systems. Although specific studies on N-Methyl-2-(piperazin-1-yl)ethanamine are lacking, the following activities are postulated based on structural analogs:
Neurotransmitter Receptor Interactions
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Dopaminergic Activity: Methyl substitution may enhance affinity for dopamine D<sub>2</sub> receptors, similar to arylpiperazine antidepressants .
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Serotonergic Effects: The ethylamine side chain could permit 5-HT<sub>1A</sub> receptor partial agonism, as seen in buspirone analogs .
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Sigma-1 Receptor Modulation: Piperazine moieties are known sigma-1 ligands, suggesting potential neuroprotective effects .
Applications in Medicinal Chemistry
Psychotropic Drug Development
The compound’s structural similarity to trazodone and nefazodone suggests utility in designing:
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Atypical Antidepressants: Via 5-HT<sub>2A</sub> receptor antagonism.
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Anxiolytics: Through partial agonism at presynaptic 5-HT<sub>1A</sub> receptors .
Antibacterial Agents
Piperazineethanamine derivatives demonstrate gram-negative antibacterial activity when complexed with transition metals like Zn(II) or Mn(II) . N-Methyl substitution could mitigate toxicity while retaining efficacy.
Prodrug Formulations
The tertiary amine group facilitates pH-dependent solubility, enabling use in targeted drug delivery systems. Protonation in acidic environments (e.g., tumor tissues) enhances cellular uptake .
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